N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H13N7O4S and its molecular weight is 411.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into key components that contribute to its biological activity:
- Isomeric moiety : The 3-methylisoxazole group is known for its role in various pharmacological activities.
- Triazolo-pyridazine : This segment is implicated in the inhibition of specific kinases and has shown promise in cancer therapy.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been studied for its inhibitory effects on c-Met kinase, which is often overexpressed in several cancers.
Inhibition of c-Met Kinase
Research indicates that derivatives containing the triazolo-pyridazine structure exhibit potent inhibitory activity against c-Met kinase. For example, a related compound demonstrated an IC50 value of 0.090 μM against c-Met kinase, comparable to Foretinib (IC50 = 0.019 μM) . This suggests that this compound may share similar mechanisms.
Biological Activity and Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxicity results:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
A549 | 1.06 ± 0.16 | Induces apoptosis |
MCF-7 | 1.23 ± 0.18 | Cell cycle arrest |
HeLa | 2.73 ± 0.33 | Apoptotic pathway activation |
These findings indicate that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines .
Case Studies
Several studies have highlighted the therapeutic potential of compounds similar to this compound:
- Study on Triazolo-Pyridazine Derivatives : A study synthesized various triazolo-pyridazine derivatives and evaluated their anticancer properties. One derivative showed promising results with significant inhibition of cell proliferation in A549 and MCF-7 cells .
- Cytotoxicity Assessment : Another research project assessed the cytotoxic effects of related compounds on HeLa cells and found that specific structural modifications enhanced their potency against cancer cell lines .
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O4S/c1-10-7-16(28-22-10)18-15(25)9-29-17-20-19-14-6-5-13(21-23(14)17)11-3-2-4-12(8-11)24(26)27/h2-8H,9H2,1H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVVRPICHUDLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.